molecular formula C14H13N3OS B601806 デストリフルオロエトキシ ランソプラゾール CAS No. 60524-97-2

デストリフルオロエトキシ ランソプラゾール

カタログ番号: B601806
CAS番号: 60524-97-2
分子量: 271.34
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Destrifluoroethoxy Lansoprazole has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of fluorine substitution on the pharmacokinetics and pharmacodynamics of proton pump inhibitors.

    Biology: Investigated for its potential effects on cellular processes related to acid secretion and proton pump inhibition.

    Medicine: Explored for its therapeutic potential in treating acid-related disorders with potentially improved efficacy and safety profiles compared to Lansoprazole.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems

作用機序

Target of Action

Destrifluoroethoxy Lansoprazole, like its parent compound Lansoprazole, primarily targets the gastric H,K-ATPase pumps . These pumps are located on the luminal surface of the parietal cell membrane in the stomach . They play a crucial role in the secretion of gastric acid, which is essential for digestion but can cause problems when produced in excess .

Mode of Action

Destrifluoroethoxy Lansoprazole is a prodrug and requires protonation via an acidic environment to become activated . Once activated, it irreversibly binds to and inhibits the gastric H,K-ATPase pumps . This inhibition blocks the final step in gastric acid production, effectively reducing the secretion of gastric acid . This action helps in promoting healing in ulcerative diseases and treating conditions caused by excessive acid secretion .

Biochemical Pathways

The primary biochemical pathway affected by Destrifluoroethoxy Lansoprazole is the gastric acid secretion pathway. By inhibiting the H,K-ATPase pumps, it disrupts the process of hydrogen ion (proton) exchange for potassium ions at the final stage of this pathway . This disruption leads to a decrease in gastric acid production, thereby alleviating symptoms associated with conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison Syndrome .

Pharmacokinetics

Destrifluoroethoxy Lansoprazole is rapidly absorbed from a gastric acid-resistant formulation and is approximately 97% bound in human plasma . The pharmacokinetics of Destrifluoroethoxy Lansoprazole appear to be linear over a range from 15 to 60mg . It is extensively metabolised into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 . The mean plasma elimination half-life is between 1.3 and 2.1 hours in healthy volunteers .

Result of Action

The primary result of Destrifluoroethoxy Lansoprazole’s action is the reduction of gastric acid secretion. This leads to the healing of gastrointestinal ulcers, relief from symptoms of GERD, eradication of Helicobacter pylori, and treatment of hypersecretory conditions such as Zollinger-Ellison Syndrome . It also reduces pepsin secretion, making it a useful treatment for conditions associated with excessive pepsin .

Action Environment

The action of Destrifluoroethoxy Lansoprazole is influenced by the acidic environment of the stomach. It is converted to active metabolites in the acid environment of the parietal cells . In healthy elderly volunteers, the area under the plasma concentration-time curve (AUC) and half-life are significantly greater after single administration than that in young volunteers . Renal failure has no influence on the pharmacokinetics of Destrifluoroethoxy Lansoprazole, but severe hepatic failure causes a significant decrease in clearance and an increase in the AUC and half-life of Destrifluoroethoxy Lansoprazole .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Destrifluoroethoxy Lansoprazole typically involves multiple steps, starting from the basic structure of Lansoprazole. The key steps include:

Industrial Production Methods: Industrial production of Destrifluoroethoxy Lansoprazole follows similar synthetic routes but on a larger scale. The process involves:

化学反応の分析

Types of Reactions: Destrifluoroethoxy Lansoprazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

類似化合物との比較

    Lansoprazole: The parent compound, widely used as a proton pump inhibitor.

    Omeprazole: Another proton pump inhibitor with a similar mechanism of action.

    Esomeprazole: The S-enantiomer of Omeprazole, known for its improved pharmacokinetic profile.

    Rabeprazole: A proton pump inhibitor with a faster onset of action.

    Pantoprazole: Known for its stability in acidic conditions

Uniqueness: Destrifluoroethoxy Lansoprazole is unique due to the presence of the destrifluoroethoxy group, which may confer distinct pharmacological properties, such as improved efficacy, reduced side effects, or altered pharmacokinetics compared to other proton pump inhibitors .

生物活性

Destrifluoroethoxy Lansoprazole is a derivative of Lansoprazole, a well-established proton pump inhibitor (PPI) used primarily for the treatment of gastric acid-related disorders. Understanding the biological activity of Destrifluoroethoxy Lansoprazole involves examining its pharmacological properties, mechanisms of action, efficacy against pathogens like Helicobacter pylori, and its safety profile.

Pharmacological Properties

Mechanism of Action
Destrifluoroethoxy Lansoprazole functions similarly to Lansoprazole by inhibiting the H+^+,K+^+-ATPase enzyme in gastric parietal cells. This inhibition prevents the final step in gastric acid secretion, leading to decreased acidity in the stomach. The compound is activated in acidic environments, forming covalent bonds with cysteine residues on the ATPase enzyme, which results in prolonged inhibition of acid secretion.

Pharmacokinetics
The pharmacokinetic profile of Destrifluoroethoxy Lansoprazole can be inferred from studies on Lansoprazole:

  • Absorption : Rapid absorption with peak plasma concentrations occurring approximately 1.7 hours post-administration.
  • Bioavailability : Oral bioavailability ranges from 80-90%, although food can significantly reduce absorption.
  • Metabolism : Primarily metabolized by liver enzymes CYP3A4 and CYP2C19, producing various metabolites that may also exhibit biological activity.
  • Half-life : The elimination half-life is typically short (0.9 - 2.1 hours), but clinical effects can last up to 24 hours due to the drug's mechanism of action.

Efficacy Against Helicobacter pylori

Research indicates that Lansoprazole and its derivatives, including Destrifluoroethoxy Lansoprazole, possess antimicrobial properties against Helicobacter pylori. A study determined that the Minimum Inhibitory Concentration (MIC) for Lansoprazole was 2.5 mg/L, demonstrating effective inhibition of both cytotoxic and non-cytotoxic strains of H. pylori . The sulfenamide derivative formed in acidic conditions enhances this bactericidal activity.

Long-Term Efficacy

A multicenter clinical trial assessed Lansoprazole's long-term efficacy in preventing relapse of erosive esophagitis (EE). Over a treatment period of up to 72 months, 75% of subjects maintained remission . The study highlighted that higher doses correlated with improved outcomes, suggesting similar expectations for Destrifluoroethoxy Lansoprazole.

Safety Profile

The safety profile of Destrifluoroethoxy Lansoprazole is expected to align closely with that of Lansoprazole. Adverse effects may include gastrointestinal disturbances and potential hypersensitivity reactions. A notable case involved a patient exhibiting anaphylaxis after prolonged use of Lansoprazole but tolerating other PPIs without issue . This underscores the importance of monitoring for allergic reactions.

Data Summary

Parameter Destrifluoroethoxy Lansoprazole Lansoprazole
Mechanism Proton pump inhibitionProton pump inhibition
Bioavailability Estimated similar (80-90%)80-90%
Peak Plasma Time ~1.7 hours~1.7 hours
Half-Life Short (assumed similar)0.9 - 2.1 hours
MIC against H. pylori Not explicitly studied2.5 mg/L
Clinical Efficacy Expected similar results75% remission maintenance in EE

特性

CAS番号

60524-97-2

分子式

C14H13N3OS

分子量

271.34

純度

> 95%

数量

Milligrams-Grams

同義語

2-[(1H-Benzimidazol-2-ylthio)methyl]-3-methyl-4-pyridine

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。